molecular formula C18H13N5O4 B7690288 N-(furan-2-ylmethyl)-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline

N-(furan-2-ylmethyl)-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B7690288
M. Wt: 363.3 g/mol
InChI Key: ZHPTYGIATBREOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPyNO and has a molecular weight of 403.4 g/mol.

Mechanism of Action

FPyNO is believed to exert its biological activity by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and division. FPyNO has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
FPyNO has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FPyNO has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, FPyNO has been shown to have antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPyNO in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, which can reduce the cost of experiments. However, one limitation of using FPyNO is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of FPyNO. One potential application is in the development of new cancer therapies. FPyNO has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, FPyNO may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the mechanism of action and potential therapeutic effects of FPyNO in these diseases. Finally, FPyNO may have potential applications in the development of new antibiotics and antifungal agents. Further studies are needed to determine the efficacy and safety of FPyNO in these applications.

Synthesis Methods

The synthesis of FPyNO involves the reaction of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline with furfural in the presence of a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

FPyNO has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, neurodegenerative diseases, and antimicrobial activities.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c24-23(25)16-10-12(6-7-14(16)20-11-13-4-3-9-26-13)18-21-17(22-27-18)15-5-1-2-8-19-15/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPTYGIATBREOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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